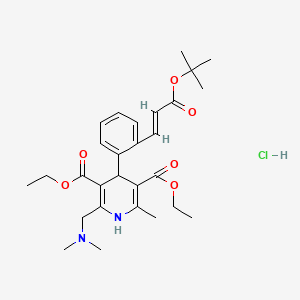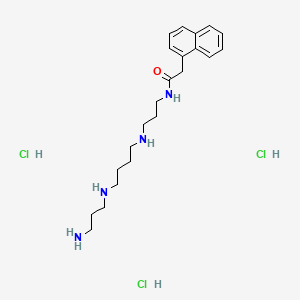
NASPM 三盐酸盐
描述
NASPM trihydrochloride, also known as 1-Naphthylacetyl spermine trihydrochloride, is a synthetic analogue of Joro spider toxin . It is a calcium permeable AMPA (CP-AMPA) receptors antagonist .
Molecular Structure Analysis
The empirical formula of NASPM trihydrochloride is C22H34N4O · 3HCl . Its molecular weight is 479.91 .Chemical Reactions Analysis
NASPM selectively suppresses the inwardly rectifying and Ca2+ permeable AMPA receptors expressed in type II neurons . It has no effect on AMPA receptors in type I neurons . At -60 mV, NASPM suppresses AMPA receptors in type II neurons with an IC50 value of 0.33 µM .Physical And Chemical Properties Analysis
NASPM trihydrochloride is a white powder . It is soluble in water at a concentration of ≥20 mg/mL . It should be stored in a desiccated condition and protected from light .科学研究应用
钙通透性 AMPAR 的抑制剂
NASPM 三盐酸盐用于抑制钙通透性 AMPAR(α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体),这对于研究 AMPAR 在各种细胞过程中的作用具有重要意义 .
抗缺血神经保护
已证明它通过阻止有毒水平的 Ca2+ 进入受损神经元,从而防止缺血诱导的神经元细胞死亡 .
GluR2 亚基在钙通透性中的研究
NASPM 可用于研究 GluR2 亚基在 AMPA 受体钙通透性中的作用,这对于理解神经元信号传导和可塑性的机制至关重要 .
研究 AMPA 受体的药理学工具
作为一种药理学工具,NASPM 可能有助于研究 AMPA 受体的生理和病理作用,这可能导致开发治疗神经元细胞死亡和癫痫的新药剂 .
CP-AMPA 受体的拮抗剂
NASPM 作为钙通透性 AMPA (CP-AMPA) 受体的拮抗剂,选择性地抑制 II 型神经元中表达的内向整流和 Ca2±通透性 AMPA 受体 .
防止全球性缺血诱导的细胞死亡
作用机制
Target of Action
NASPM trihydrochloride is a selective antagonist of Ca²⁺-permeable α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors . AMPA receptors are glutamate-gated ion channels that play central roles in the mammalian brain, mediating fast excitatory synaptic transmission and underlying several forms of synaptic plasticity .
Mode of Action
NASPM trihydrochloride selectively suppresses the inwardly rectifying and Ca²⁺-permeable AMPA receptors expressed in type II neurons . It blocks AMPA receptors lacking the GluA2 subunit . The blocking effect of NASPM on the Ca²⁺-permeable AMPA receptors is use and voltage-dependent .
Biochemical Pathways
NASPM trihydrochloride’s action on AMPA receptors affects the glutamatergic synaptic transmission, which is a critical component of synaptic plasticity . Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is thought to underlie learning and memory.
Pharmacokinetics
It is known to be soluble in water , which could influence its bioavailability and distribution.
Result of Action
NASPM trihydrochloride’s antagonistic action on Ca²⁺-permeable AMPA receptors can lead to changes in neuronal excitability and synaptic transmission . It has been shown to protect hippocampal neurons against global ischemia-induced cell death .
生化分析
Biochemical Properties
NASPM trihydrochloride selectively suppresses inwardly rectifying and calcium-permeable AMPA receptors expressed in type II neurons. It has no effect on AMPA receptors in type I neurons . The compound interacts with AMPA receptors lacking the GluA2 subunit, blocking these receptors with an IC50 value of 0.33 µM . This blocking effect is both use- and voltage-dependent . By inhibiting these receptors, NASPM trihydrochloride can modulate synaptic transmission and plasticity, which are essential for various neural processes .
Cellular Effects
NASPM trihydrochloride has significant effects on various types of cells, particularly neurons. It selectively inhibits calcium-permeable AMPA receptors in type II neurons, leading to a reduction in excitatory post-synaptic currents . This inhibition can protect hippocampal neurons against global ischemia-induced cell death . Additionally, NASPM trihydrochloride influences cell signaling pathways by blocking calcium influx through AMPA receptors, which can affect downstream signaling cascades and gene expression .
Molecular Mechanism
At the molecular level, NASPM trihydrochloride exerts its effects by binding to calcium-permeable AMPA receptors and blocking their activity . This binding prevents the influx of calcium ions, which is crucial for various cellular processes, including synaptic plasticity and neurotransmitter release . The inhibition of these receptors by NASPM trihydrochloride is both use- and voltage-dependent, meaning that the blocking effect is more pronounced at higher levels of receptor activity and at specific membrane potentials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NASPM trihydrochloride can change over time. The compound is stable when stored at 4°C and away from moisture . In solution, it remains stable for up to six months at -80°C and for one month at -20°C . Over time, the blocking effect of NASPM trihydrochloride on calcium-permeable AMPA receptors can lead to long-term changes in synaptic strength and plasticity
Dosage Effects in Animal Models
The effects of NASPM trihydrochloride vary with different dosages in animal models. In studies involving rats, NASPM trihydrochloride dose-dependently improved kindled seizures and shortened the afterdischarge duration . At higher doses, the compound can exhibit toxic or adverse effects, although specific details on these effects are limited . The threshold effects observed in these studies suggest that careful dosage control is necessary to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
NASPM trihydrochloride is involved in metabolic pathways related to calcium-permeable AMPA receptors . By blocking these receptors, the compound can influence metabolic flux and metabolite levels within neurons
Transport and Distribution
Within cells and tissues, NASPM trihydrochloride is transported and distributed primarily to neurons expressing calcium-permeable AMPA receptors . The compound interacts with these receptors, leading to its localization at synaptic sites where it can exert its blocking effects . The transporters or binding proteins involved in the distribution of NASPM trihydrochloride are not well-characterized, and additional studies are required to understand these mechanisms fully.
Subcellular Localization
NASPM trihydrochloride is localized primarily at the synaptic sites of neurons expressing calcium-permeable AMPA receptors . This subcellular localization is crucial for its activity, as it allows the compound to effectively block these receptors and modulate synaptic transmission
属性
IUPAC Name |
N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O.3ClH/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20;;;/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEOJAUJWOPWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





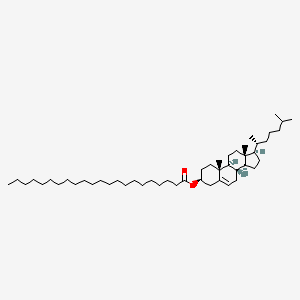

![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)
![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine](/img/structure/B1663494.png)
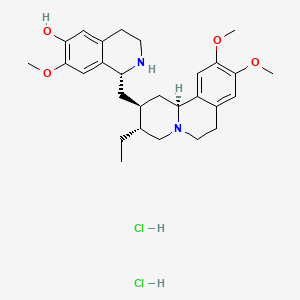

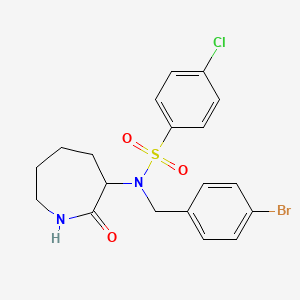

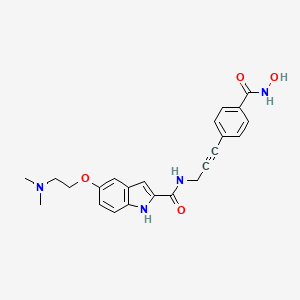

![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)
